molecular formula C11H6N2O4S2 B14544395 2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile CAS No. 62082-44-4

2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile

Cat. No.: B14544395
CAS No.: 62082-44-4
M. Wt: 294.3 g/mol
InChI Key: UAQHVEWIHMNOSM-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with a benzenesulfonyl group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of thiophene followed by sulfonylation and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
  • Benzenesulfonic acid derivatives

Uniqueness

The presence of both a nitro group and a sulfonyl group on the thiophene ring makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

62082-44-4

Molecular Formula

C11H6N2O4S2

Molecular Weight

294.3 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-nitrothiophene-3-carbonitrile

InChI

InChI=1S/C11H6N2O4S2/c12-7-8-6-10(13(14)15)18-11(8)19(16,17)9-4-2-1-3-5-9/h1-6H

InChI Key

UAQHVEWIHMNOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(S2)[N+](=O)[O-])C#N

Origin of Product

United States

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